molecular formula C17H16FN3O4S B3709939 N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide

Cat. No.: B3709939
M. Wt: 377.4 g/mol
InChI Key: CHXXWVMXDJEEEX-UHFFFAOYSA-N
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Description

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide: is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a fluoro-nitrophenyl group and a propan-2-yloxy group, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Nitration: of a fluoro-substituted benzene ring to introduce the nitro group.

    Carbamothioylation: to attach the carbamothioyl group.

    Coupling: with 3-(propan-2-yloxy)benzamide under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluoro group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: such as potassium permanganate.

    Reducing agents: like sodium borohydride.

    Catalysts: such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide include:

  • N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide
  • N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-(methoxy)benzamide

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the fluoro group, in particular, can enhance its stability and binding affinity in certain contexts.

Properties

IUPAC Name

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O4S/c1-10(2)25-13-5-3-4-11(8-13)16(22)20-17(26)19-15-9-12(21(23)24)6-7-14(15)18/h3-10H,1-2H3,(H2,19,20,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXXWVMXDJEEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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